molecular formula C5H10N2OS B592652 (S)-3-Mercaptopyrrolidine-1-carboxamide CAS No. 129243-48-7

(S)-3-Mercaptopyrrolidine-1-carboxamide

Cat. No.: B592652
CAS No.: 129243-48-7
M. Wt: 146.208
InChI Key: LOHFTLLGWCUFDL-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-Mercaptopyrrolidine-1-carboxamide is a chiral chemical building block of interest in medicinal chemistry and drug discovery research. Its structure incorporates a pyrrolidine ring, a mercapto (thiol) group, and a carboxamide functionality. The mercaptan group can act as a zinc-binding group (ZBG), a property exploited in the design of inhibitors for metalloenzymes such as the Matrix Metalloproteinase (MMP) family . Research into similar pyrrolidine-based mercaptosulfide and mercaptosulfonamide compounds has demonstrated their potential as potent and selective inhibitors for specific MMPs, including MMP-2, MMP-13, and MMP-14, which are implicated in diseases like cancer and atherosclerosis . The stereochemistry of the pyrrolidine ring is a critical factor in determining the compound's binding affinity and selectivity, making the (S)-enantiomer a valuable probe for studying enzyme mechanisms and structure-activity relationships . This product is labeled "For Research Use Only" (RUO). RUO products are specifically intended for laboratory research applications, such as basic research, pharmaceutical research, and the development of new assays . They are not intended for use in diagnostic procedures, patient management, or any other clinical application .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

129243-48-7

Molecular Formula

C5H10N2OS

Molecular Weight

146.208

IUPAC Name

(3S)-3-sulfanylpyrrolidine-1-carboxamide

InChI

InChI=1S/C5H10N2OS/c6-5(8)7-2-1-4(9)3-7/h4,9H,1-3H2,(H2,6,8)/t4-/m0/s1

InChI Key

LOHFTLLGWCUFDL-BYPYZUCNSA-N

SMILES

C1CN(CC1S)C(=O)N

Synonyms

1-Pyrrolidinecarboxamide,3-mercapto-,(S)-(9CI)

Origin of Product

United States

Ii. Advanced Synthetic Methodologies for S 3 Mercaptopyrrolidine 1 Carboxamide and Its Precursors

Asymmetric Synthesis Strategies for Enantiopure Pyrrolidine (B122466) Cores

A critical challenge in the synthesis of (S)-3-Mercaptopyrrolidine-1-carboxamide is the establishment of the chiral pyrrolidine ring. Numerous asymmetric strategies have been developed to access enantiopure pyrrolidines, which can be broadly categorized into chiral pool synthesis, chiral auxiliary-mediated transformations, and enantioselective catalysis.

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. wipo.int Amino acids, in particular L-proline and L-hydroxyproline, serve as excellent precursors for the synthesis of chiral pyrrolidine derivatives. For instance, (S)-3-hydroxypyrrolidine can be synthesized from L-glutamic acid. google.com This chiral hydroxy-pyrrolidine is a key intermediate, as the hydroxyl group at the C-3 position can be stereoselectively converted to the desired mercapto group in a later step. The synthesis of Captopril, a drug containing a substituted pyrrolidine ring, often starts from L-proline. mdpi.com

Another example involves starting from chiral 4-halo-3-hydroxybutyric acid derivatives, which can be transformed into 3-hydroxypyrrolidine while retaining high optical purity. wipo.int The inherent chirality of the starting material is transferred through the synthetic sequence, ensuring the desired stereochemistry in the final pyrrolidine core.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. Once the desired stereochemistry is established, the auxiliary is removed. This approach has been successfully applied to the synthesis of substituted pyrrolidines. For example, the diastereoselective Mannich reaction of a chiral sulfinimine, followed by an iodocyclization, can forge the pyrrolidine ring in a stereoselective manner.

Enantioselective catalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high efficiency and stereocontrol. nih.gov Various catalytic systems have been developed for the asymmetric synthesis of pyrrolidine rings. One of the most prominent methods is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. nih.gov This reaction can generate multiple stereocenters in a single step with high regio- and stereoselectivity. Metal complexes of copper, silver, and palladium with chiral ligands are often employed as catalysts for these transformations.

Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines, using novel phosphoramidite ligands, provides the corresponding pyrrolidine cycloadducts in excellent yields and selectivities. Another approach involves the iridium-catalyzed transfer hydrogenation for the successive reductive amination of diketones with anilines to construct N-aryl-substituted pyrrolidines. nih.gov

Catalyst/Ligand SystemReaction TypeKey Features
Cu(I) or Ag(I) with chiral ligands 1,3-Dipolar CycloadditionHigh stereo- and regioselectivity in the reaction of azomethine ylides and olefins.
Palladium with phosphoramidite ligands [3+2] CycloadditionExcellent yields and selectivities for the reaction of trimethylenemethane with imines.
Iridium complexes Reductive AminationEfficient synthesis of N-aryl-substituted pyrrolidines from diketones and anilines via transfer hydrogenation. nih.gov
(S)-Proline functionalized magnetic nanorods 1,3-Dipolar CycloadditionA heterogeneous and reusable catalyst for the stereoselective synthesis of spirocyclic pyrrolidines. nih.govrsc.org

Functionalization Reactions at the Pyrrolidine Nitrogen (N-1) for Carboxamide Formation

The pyrrolidine nitrogen is nucleophilic and provides a convenient handle for introducing the carboxamide functionality. nih.gov The formation of the N-carboxamide can be achieved through standard amide coupling reactions. This typically involves reacting the secondary amine of the pyrrolidine ring with an activated carboxylic acid derivative or an isocyanate.

In the synthesis of related sulphonamide pyrrolidine carboxamide derivatives, the coupling is often performed between a primary amine and the carboxylic acid of an N-tosylpyrrolidine-2-carboxylic acid. nih.gov A common method for activating the carboxylic acid is the use of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.

Alternatively, the reaction of the pyrrolidine with a carbamoyl chloride or the in-situ generation of a carbamoyl isothiocyanate followed by reaction with an amine can also lead to the desired carboxamide. acs.org The choice of method depends on the specific substrate and the desired final product.

Introduction and Stereoselective Manipulation of the Mercapto Group at C-3

The introduction of the mercapto group at the C-3 position with the correct (S)-stereochemistry is a pivotal step. A common and effective strategy is to start with a precursor bearing a hydroxyl group at the C-3 position with the opposite (R)-stereochemistry. This allows for a nucleophilic substitution reaction that proceeds with inversion of configuration, a classic SN2 mechanism.

A particularly powerful method for this transformation is the Mitsunobu reaction. wikipedia.orgorganic-synthesis.comorganic-chemistry.org This reaction allows for the conversion of a secondary alcohol to a thioester with complete inversion of stereochemistry. missouri.edunih.gov In a reported stereoselective synthesis of 3-mercaptoproline derivatives, an (R)-3-hydroxyprolinol derivative is reacted with thiolacetic acid under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to yield the (S)-3-acetylthio derivative with clean inversion of configuration. nih.gov The resulting thioacetate can then be readily hydrolyzed under basic conditions to afford the free thiol.

Other methods for introducing the thiol group include the activation of the hydroxyl group as a good leaving group (e.g., as a tosylate or mesylate) followed by nucleophilic substitution with a sulfur nucleophile such as sodium hydrosulfide or potassium thioacetate. chemistrysteps.com Careful selection of reaction conditions is crucial to ensure that the substitution proceeds via an SN2 pathway to achieve the desired stereochemical inversion.

Protecting Group Chemistry for Thiol and Amine Functionalities

Given the presence of multiple reactive functional groups—the secondary amine of the pyrrolidine ring and the nucleophilic thiol group—a robust protecting group strategy is essential for the successful synthesis of this compound. ucoz.com

Amine Protection: The pyrrolidine nitrogen is typically protected during the initial steps of the synthesis, especially when manipulating other parts of the molecule. Common protecting groups for secondary amines include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. creative-peptides.comoup.com The Boc group is advantageous as it is stable to a wide range of reaction conditions but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid). The Cbz group is also widely used and can be removed by catalytic hydrogenolysis. ucoz.com

Thiol Protection: The thiol group is highly nucleophilic and susceptible to oxidation to form disulfides. chemistrysteps.com Therefore, it must be protected throughout the synthesis until the final step. A common strategy is to introduce the thiol functionality in a protected form, such as a thioacetate, as seen in the Mitsunobu reaction with thiolacetic acid. nih.gov Other suitable protecting groups for thiols include the trityl (Trt) and acetamidomethyl (Acm) groups, which offer varying degrees of stability and can be removed under specific conditions. creative-peptides.com The benzyl group (Bn) can also be used to protect thiols as thioethers and is typically removed by reduction with sodium in liquid ammonia. ucoz.com The choice of protecting groups for both the amine and thiol must be orthogonal, meaning that one can be removed selectively without affecting the other, allowing for a controlled and efficient synthetic route.

Analytical Techniques for Stereochemical Purity and Compound Characterization

The rigorous characterization and confirmation of stereochemical purity are paramount in the synthesis of enantiomerically pure compounds such as this compound. A suite of advanced analytical techniques is employed to ensure the structural integrity and enantiomeric excess of the target compound and its precursors. These methods provide both qualitative and quantitative data, which are essential for process control and quality assurance in medicinal chemistry and pharmaceutical development.

High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and quantification of enantiomers. The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, their separation.

Chiral Stationary Phases (CSPs): A variety of CSPs are commercially available and can be effective for the resolution of chiral pyrrolidine derivatives. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used due to their broad applicability. For instance, cellulose tris(3,5-dimethylphenylcarbamate) immobilized on a silica gel support has been successfully used for the enantioselective HPLC analysis of chiral imidazolines, a class of compounds with structural similarities to pyrrolidine derivatives.

Mobile Phase and Detection: The choice of mobile phase, typically a mixture of a nonpolar solvent like n-hexane and a polar alcohol such as isopropanol or ethanol, is crucial for achieving optimal separation. The detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. The enantiomeric excess (ee%) can be calculated from the peak areas of the two enantiomers in the chromatogram.

Illustrative Chiral HPLC Data for Pyrrolidine Carboxamide Derivatives

CompoundChiral Stationary PhaseMobile Phase (n-Hexane:IPA)Flow Rate (mL/min)Retention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Enantiomeric Excess (ee%)
Pyrrolidine Carboxamide Analog AChiralpak® AD-H80:201.012.515.8>99
Pyrrolidine Carboxamide Analog BChiralcel® OD-H90:100.89.211.598

Note: The data in this table is illustrative and represents typical values for related compounds. Actual values for this compound would need to be determined experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of molecules. While standard ¹H and ¹³C NMR spectra confirm the connectivity of atoms, advanced NMR techniques are required to determine stereochemistry.

Chiral Derivatizing Agents (CDAs): To determine the enantiomeric purity of chiral thiols by NMR, chiral derivatizing agents (CDAs) are often employed. These agents react with the thiol to form diastereomers, which are distinguishable by NMR. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its analogs are common CDAs. The resulting diastereomeric esters exhibit different chemical shifts for protons near the chiral center, allowing for the quantification of each enantiomer.

¹H and ¹³C NMR: The ¹H NMR spectrum of this compound would show characteristic signals for the pyrrolidine ring protons, the amide protons, and the thiol proton. The chemical shift of the thiol proton can be sensitive to solvent and concentration. In the ¹³C NMR spectrum, distinct signals for each carbon atom in the molecule would be observed.

Representative ¹H NMR Spectral Data for a Pyrrolidine Derivative

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-H (amide)7.5-8.5br s-
Cα-H3.8-4.0m-
Cβ-H2.0-2.2m-
Cγ-H3.1-3.3m-
Cδ-H₂3.4-3.6m-
S-H1.5-2.5t7-9

Note: This table presents expected chemical shift ranges for a generic pyrrolidine derivative. Specific assignments for this compound require experimental data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural confirmation.

Ionization Techniques: Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like amides, resulting in a prominent protonated molecule [M+H]⁺.

Fragmentation Pattern: The fragmentation of pyrrolidine carboxamides in the mass spectrometer can provide structural information. A common fragmentation pathway for amides is the cleavage of the amide bond, leading to the formation of an acylium ion. The presence of the sulfur atom in this compound would also lead to characteristic fragmentation patterns.

Expected Mass Spectral Data

Ionm/z (calculated)
[M+H]⁺147.0692
[M+Na]⁺169.0511

Note: The m/z values are calculated based on the exact mass of the most abundant isotopes.

X-ray Crystallography

For crystalline solids, single-crystal X-ray crystallography is the most definitive method for determining the absolute stereochemistry of a chiral molecule. By diffracting X-rays through a single crystal of the compound, a three-dimensional electron density map can be generated, from which the precise arrangement of atoms in space can be determined. This technique provides unambiguous proof of the (S) configuration at the C3 position of the pyrrolidine ring.

Capillary Electrophoresis (CE)

Capillary electrophoresis is another powerful technique for chiral separations, offering high efficiency and low sample consumption. Chiral selectors, such as cyclodextrins, can be added to the background electrolyte to facilitate the separation of enantiomers based on their differential binding affinities with the selector.

Iii. Structural Analogues and Derivatives of S 3 Mercaptopyrrolidine 1 Carboxamide

Design Principles for Exploring Chemical Space

The design of analogues of (S)-3-mercaptopyrrolidine-1-carboxamide is guided by several key principles aimed at achieving specific therapeutic goals. These principles often involve leveraging existing knowledge of target-protein interactions and applying established medicinal chemistry strategies.

Scaffold Hopping and Bioisosteric Replacement: A fundamental approach involves replacing parts of the molecule with structurally different but functionally similar groups. For instance, the pyrrolidine (B122466) ring could be replaced with other five- or six-membered heterocycles to explore different conformational constraints and vector orientations of the substituents. Similarly, the carboxamide and mercapto groups can be replaced with bioisosteres to modulate properties like hydrogen bonding capacity, metabolic stability, and acidity.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD allows for the rational design of analogues that can form specific, high-affinity interactions. Docking studies can predict how modifications to the this compound scaffold will affect binding to the active site of a target enzyme or receptor. This approach can guide the introduction of substituents that exploit specific pockets or interact with key amino acid residues.

Fragment-Based Drug Discovery (FBDD): This strategy involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent ligands. The this compound scaffold itself can be considered a starting fragment, with modifications aimed at extending into adjacent binding pockets of a target protein.

Pharmacophore Modeling: By identifying the essential spatial arrangement of functional groups (pharmacophore) required for biological activity, new analogues can be designed. For this compound, the key pharmacophoric elements would likely include the hydrogen bond donor/acceptor capabilities of the carboxamide, the metal-coordinating or nucleophilic nature of the thiol group, and the three-dimensional shape of the pyrrolidine ring.

Privileged Scaffolds: The pyrrolidine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds. nih.gov This suggests that the pyrrolidine core of this compound provides a robust framework for presenting functional groups in a biologically relevant manner. Design strategies often focus on decorating this scaffold with various substituents to achieve target specificity and desired physicochemical properties. nih.gov

Modifications at the Carboxamide Nitrogen (N-1) Substituents

N-Acyl Derivatives: The introduction of acyl groups is a widely used method for modifying carboxamides. nih.gov This can be achieved by reacting the parent compound with acid chlorides or anhydrides in the presence of a base. nih.gov The nature of the acyl group can be varied to explore different electronic and steric effects.

Acyl Group Potential Impact on Properties
AcetylIncreases steric bulk modestly.
BenzoylIntroduces an aromatic ring, potentially leading to π-π stacking interactions with the target.
Substituted BenzoylAllows for fine-tuning of electronic properties (e.g., electron-donating or electron-withdrawing groups) and exploration of specific binding pockets.
HeteroaroylIntroduces heteroatoms that can act as hydrogen bond acceptors or donors, potentially improving solubility and target interactions.

Table 1. Examples of N-Acyl Modifications and Their Potential Effects

N-Alkyl and N-Aryl Derivatives: The introduction of alkyl or aryl substituents at the N-1 position can further modulate the compound's properties. N-alkylation can be achieved through reductive amination or by reaction with alkyl halides.

Substituent Potential Impact on Properties
Methyl, EthylIncreases lipophilicity and steric bulk.
BenzylIntroduces a larger, more lipophilic aromatic group.
PhenylCan introduce steric hindrance and engage in aromatic interactions.
Substituted PhenylAllows for the exploration of electronic and steric effects on activity.

Table 2. Examples of N-Alkyl and N-Aryl Modifications and Their Potential Effects

Derivatization of the Mercapto Group (-SH)

The thiol (-SH) group is a highly reactive and versatile functional group, offering numerous possibilities for derivatization. Modifications at this position can influence the compound's ability to act as a nucleophile, a metal chelator, or a hydrogen bond donor. Common derivatization strategies include alkylation, acylation, and disulfide formation.

S-Alkylation and S-Arylation: The sulfur atom of the mercapto group can be alkylated or arylated to introduce a variety of substituents. These reactions typically proceed via nucleophilic substitution with alkyl or aryl halides.

Substituent Potential Impact on Properties
S-Methyl, S-EthylMasks the nucleophilicity of the thiol and increases lipophilicity.
S-BenzylIntroduces a larger lipophilic group.
S-ArylCan introduce steric bulk and engage in aromatic interactions.

Table 3. Examples of S-Alkylation/Arylation and Their Potential Effects

Thioester Formation: The mercapto group can react with carboxylic acids or their activated derivatives to form thioesters. Thioesters can serve as prodrugs, releasing the active thiol-containing compound upon hydrolysis.

Disulfide Formation: The thiol group can be oxidized to form a disulfide bond, either with another molecule of this compound to form a homodimer or with another thiol-containing molecule to form a heterodimer. This can be a strategy for improving stability and modulating the pharmacokinetic profile.

Michael Addition: The nucleophilic thiol group can undergo Michael addition to α,β-unsaturated carbonyl compounds, allowing for the introduction of a wide range of functionalized side chains.

Alterations of the Pyrrolidine Ring System

The pyrrolidine ring provides the core scaffold of the molecule, and its conformation plays a crucial role in determining the spatial orientation of the substituents. Alterations to the ring system can be used to constrain the conformation, introduce new points of interaction, and explore different regions of chemical space.

Substitution on the Pyrrolidine Ring: The introduction of substituents at other positions on the pyrrolidine ring (C-2, C-4, C-5) can significantly impact the molecule's conformation and biological activity. For example, substitution at the C-4 position is known to influence the puckering of the proline ring, which can affect how the molecule interacts with its target. nih.govacs.org

Position of Substitution Example Substituent Potential Impact
C-2Methyl, PhenylCan influence the orientation of the carboxamide group.
C-4Hydroxyl, Fluoro, AlkylCan alter the ring pucker and introduce new hydrogen bonding or steric interactions. nih.gov
C-5Methyl, PhenylCan introduce steric bulk near the carboxamide nitrogen.

Table 4. Examples of Pyrrolidine Ring Substitutions and Their Potential Effects

Introduction of Heteroatoms: Replacing a carbon atom in the pyrrolidine ring with another heteroatom (e.g., oxygen to form an oxazolidine, or sulfur to form a thiazolidine) can alter the ring's electronic properties, hydrogen bonding capacity, and conformation.

Stereoisomeric Studies: Comparative Synthesis and Evaluation of (R)- and Diastereomeric Forms

The stereochemistry of this compound is a critical determinant of its biological activity. The "(S)" designation at the C-3 position indicates a specific three-dimensional arrangement of the mercapto group. It is essential to synthesize and evaluate the other stereoisomers to fully understand the stereochemical requirements for activity.

Synthesis and Evaluation of the (R)-Enantiomer: The synthesis of the (R)-enantiomer, (R)-3-mercaptopyrrolidine-1-carboxamide, is crucial for determining if the biological activity is specific to one enantiomer. A comparative evaluation of the (S)- and (R)-enantiomers can reveal the importance of the spatial orientation of the mercapto group for target binding. Stereoselective synthesis methods are often employed to obtain enantiomerically pure compounds. nih.gov

Synthesis and Evaluation of Diastereomers: If additional chiral centers are introduced into the molecule through modifications to the pyrrolidine ring or its substituents, a series of diastereomers will be possible. For example, the introduction of a substituent at the C-4 position would create two new diastereomers: (3S, 4R) and (3S, 4S). The synthesis and biological evaluation of all possible diastereomers are necessary to identify the optimal stereochemical configuration for activity. The separation of diastereomers can often be achieved by chromatographic methods. nih.gov

The synthesis of stereochemically defined pyrrolidine derivatives often starts from chiral precursors such as proline or 4-hydroxyproline. nih.govmdpi.com These starting materials provide a pre-existing chiral center, which can be used to control the stereochemistry of subsequent modifications.

By systematically exploring these different avenues of structural modification, researchers can generate a diverse library of analogues of this compound. The subsequent biological evaluation of these compounds can provide valuable insights into the structure-activity relationships and lead to the identification of new drug candidates with improved properties.

Iv. Biochemical and Enzymatic Activity Studies in Vitro

Target Identification and Validation Approaches in Enzyme Inhibition

The identification of potential enzyme targets for novel compounds often begins with broad screening against panels of enzymes or through computational predictions based on structural similarity to known inhibitors. For compounds featuring a pyrrolidine (B122466) scaffold, a common starting point is to investigate enzymes where this five-membered ring is a known pharmacophore. The pyrrolidine ring offers a three-dimensional structure that can effectively present substituents for interaction with enzyme active sites. researchgate.net

A key functional group of (S)-3-Mercaptopyrrolidine-1-carboxamide is the mercapto (thiol) group, which is a well-known zinc-binding group (ZBG). This feature strongly suggests that zinc-dependent enzymes are a primary target class. Matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases, have been a major focus for inhibitors containing a pyrrolidine core. frontiersin.org The validation of these targets typically involves confirming direct inhibition in purified enzyme assays and demonstrating a clear structure-activity relationship (SAR) within a series of related compounds.

In Vitro Enzyme Inhibition Assays and Kinetic Characterization

The inhibitory activity of this compound and its analogues is quantified using in vitro enzyme inhibition assays. These assays measure the concentration of the inhibitor required to reduce enzyme activity by half (IC50). Kinetic characterization further elucidates the mechanism of inhibition (e.g., competitive, non-competitive) and provides the inhibition constant (Ki), a measure of the inhibitor's binding affinity.

Research has extensively explored derivatives of 3-mercaptopyrrolidine as inhibitors of MMPs. The thiol group of these compounds is designed to coordinate with the catalytic zinc ion in the active site of MMPs, a crucial interaction for potent inhibition. researchgate.net While specific data for the simple this compound is not extensively detailed in readily available literature, studies on closely related 3-mercapto-4-arylsulfonamidopyrrolidine derivatives provide significant insight into the potential activity of this scaffold.

These studies have shown that pyrrolidine-based mercaptosulfonamides can be potent inhibitors of several MMPs, often exhibiting low nanomolar activity. mdpi.com The inhibitory profile is highly dependent on the substituents on the pyrrolidine ring and the nature of the group at the 1-position. For instance, modifications to create mercaptosulfonamides from mercaptosulfide precursors have been shown to increase both potency and oxidative stability. researchgate.net

The stereochemistry of the pyrrolidine ring is also a critical determinant of inhibitory activity. For mercaptosulfide derivatives, the cis-(3S,4R)-stereochemistry was found to be optimal for MMP inhibition. However, for the more stable mercaptosulfonamides, a preference for the trans-stereoisomer was observed. mdpi.com These findings underscore the importance of the precise three-dimensional arrangement of the functional groups for effective binding to the enzyme's active site.

CompoundMMP-1 (IC50, nM)MMP-2 (IC50, nM)MMP-13 (IC50, nM)MMP-14 (IC50, nM)
Analog A >50,00050260
Analog B 8502504

This table presents inhibitory data for representative 3-mercaptopyrrolidine derivatives, referred to as Analogs A and B, to illustrate the potential activity of this class of compounds. Data sourced from studies on related mercaptosulfonamide derivatives. mdpi.com

Beyond the zinc-dependent MMPs, the thiol group of this compound suggests potential activity against cysteine proteases, where a cysteine residue in the active site acts as the catalytic nucleophile. nih.gov This class of enzymes includes cathepsins and caspases, which are involved in various physiological and pathological processes. nih.govsigmaaldrich.com

While direct evidence for the inhibition of other cysteine proteases by this compound is not prominent in the reviewed literature, the general principle of thiol-containing compounds acting as cysteine protease inhibitors is well-established. google.com For example, peptidic inhibitors incorporating an aziridine-2,3-dicarboxylic acid as an electrophilic "warhead" have been designed to target the active site cysteine of these proteases. google.com The reactivity of the thiol in this compound could potentially allow it to interact with the active site of these enzymes, although its potency and selectivity would need to be empirically determined.

DNA methyltransferases (DNMTs) are another class of enzymes crucial in epigenetic regulation, catalyzing the transfer of a methyl group to DNA. frontiersin.orgnih.gov The catalytic mechanism of DNMTs involves a cysteine residue that forms a transient covalent bond with the cytosine base. frontiersin.org This mechanistic feature makes them a potential target for thiol-reactive compounds.

Currently, there is a lack of specific published data demonstrating the interaction of this compound with DNMTs. The known inhibitors of DNMTs are primarily nucleoside analogs like azacytidine and decitabine, or non-nucleoside inhibitors that were discovered through various screening efforts. mdpi.comnih.gov While the thiol group presents a theoretical possibility for interaction, experimental validation is required to establish any inhibitory activity against DNMTs.

The pyrrolidine scaffold is found in a wide array of biologically active molecules, targeting a diverse range of receptors and enzymes. researchgate.netnih.gov For example, various pyrrolidine derivatives have been developed as CCR5 receptor antagonists for HIV therapy, inhibitors of enoyl acyl carrier protein reductase (InhA) for tuberculosis treatment, and as psychoactive drugs. nih.gov

The evaluation of this compound against other biological targets would be an exploratory endeavor. Based on its structural features, potential targets could include other metalloenzymes or enzymes where a small, constrained scaffold could fit into a specific binding pocket. However, without specific screening data, any such potential activities remain speculative.

Ligand Binding Studies and Affinity Measurements

Understanding how a ligand binds to its target enzyme is fundamental for structure-based drug design. For the interaction of 3-mercaptopyrrolidine derivatives with MMPs, the primary binding interaction is the coordination of the thiol's sulfur atom with the catalytic zinc ion in the enzyme's active site. researchgate.net This interaction is a hallmark of many MMP inhibitors.

Molecular modeling and X-ray crystallography studies on related inhibitors have provided detailed pictures of these binding modes. These studies reveal how the pyrrolidine ring orients the other functional groups of the inhibitor to make additional favorable contacts within the enzyme's specificity pockets (S1', S2', etc.). For instance, an arylsulfonamide group can form hydrogen bonds with the enzyme backbone and position a hydrophobic substituent into the S1' pocket. researchgate.net

Affinity measurements, such as the determination of the dissociation constant (Kd) or the inhibition constant (Ki), provide a quantitative measure of the binding strength. These values are typically determined through kinetic assays or biophysical techniques like isothermal titration calorimetry (ITC). For potent inhibitors, these values are often in the nanomolar range, indicating a high affinity for the target enzyme.

Cellular Permeability and Intracellular Target Engagement in Research Models

For any bioactive compound to exert an effect on an intracellular target, it must first successfully traverse the cell membrane. Consequently, assessing the cellular permeability of a molecule like this compound is a critical step in preclinical in vitro evaluation. Following confirmation of cell entry, it is equally vital to verify that the compound engages with its intended intracellular target, a concept known as target engagement. This section details the research models and methodologies employed to study these crucial pharmacological parameters.

Research into the cellular uptake and target interaction of small molecules often employs a variety of sophisticated in vitro models. While specific experimental data for this compound is not extensively documented in publicly available literature, the established principles and techniques can be described. Cellular permeability is typically investigated using cell-based assays that model physiological barriers. Common models include monolayers of cells like Caco-2 (human colorectal adenocarcinoma cells) or Madin-Darby Canine Kidney (MDCK) cells, which form tight junctions and serve as a surrogate for the intestinal epithelium. An alternative approach, the Parallel Artificial Membrane Permeability Assay (PAMPA), offers a high-throughput, non-cell-based method to predict passive diffusion.

Once a compound's ability to enter a cell is established, the focus shifts to confirming its interaction with the target protein within the complex environment of the cell. Quantifying this intracellular target engagement is essential to distinguish between target-specific effects and potential off-target activities. Modern techniques have significantly advanced the ability to measure this phenomenon in live cells.

One prominent method is the NanoBRET™ assay, a proximity-based technique that measures the binding of a compound to a target protein in real-time within living cells. mdpi.com This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase and a fluorescently labeled tracer that binds to the same target. A test compound that enters the cell and competes with the tracer for binding to the target will disrupt BRET, leading to a measurable change in the light signal. mdpi.com This allows for the quantitative determination of compound affinity for its target in a physiological context. mdpi.com

Another powerful technique is the Cellular Thermal Shift Assay (CETSA), or its proteome-wide implementation, Thermal Proteome Profiling (TPP). nih.gov This method is based on the principle that the binding of a ligand to its target protein confers thermal stability to the protein. nih.gov In a CETSA experiment, cells are treated with the compound of interest and then heated to various temperatures. The amount of soluble, non-denatured target protein remaining at each temperature is then quantified, typically by Western blot or mass spectrometry. A shift in the melting curve of the target protein in the presence of the compound indicates direct binding and engagement. nih.gov

The following table presents representative data from studies on other kinase inhibitors, illustrating the type of information generated from cellular permeability and target engagement assays. This demonstrates how different compounds can exhibit varying levels of cellular potency compared to their biochemical potency, underscoring the importance of these assays.

Table 1: Illustrative Intracellular Target Engagement Data for Known PLK Inhibitors in HEK293 Cells

This table serves as a representative example of data generated in target engagement studies. Data is adapted from studies on known Polo-like Kinase (PLK) inhibitors to illustrate the methodology. mdpi.com

CompoundTargetCell-Based Target Engagement IC₅₀ (nM) mdpi.comBiochemical Enzyme Inhibition IC₅₀ (nM) mdpi.comCell/Enzyme Potency Ratio mdpi.com
Volasertib PLK1290.836
PLK23056
PLK331142.2
BI 2536 PLK1130.622
PLK2223.56.3
PLK31191.2
Adavosertib PLK12.10.54.2
GSK461364 PLK1552.225
Onvansertib PLK124212
PLK2100195.3
PLK3140453.1

These integrated studies of cellular permeability and target engagement provide a more complete picture of a compound's potential by bridging the gap between biochemical activity and cellular effects. For a molecule like this compound, such investigations would be indispensable for validating its mechanism of action and advancing its development as a research tool or therapeutic candidate.

Vi. Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org This method is instrumental in structure-based drug design for predicting the binding mode and affinity of a ligand to a target protein. semanticscholar.orgmdpi.com

While no specific molecular docking studies were identified for "(S)-3-Mercaptopyrrolidine-1-carboxamide," research on related pyrrolidine (B122466) carboxamide and mercaptopyrrolidine derivatives highlights key interaction patterns. For instance, docking studies on sulphonamide pyrrolidine carboxamide derivatives have been conducted to understand their binding affinities with specific biological targets. nih.govnih.gov In one such study, these derivatives were docked against a homology model of Plasmodium falciparum N-myristoyltransferase, a validated drug target in the malaria parasite. nih.govnih.gov The results indicated that these compounds could bind effectively within the active site of the enzyme. nih.govnih.gov

Similarly, derivatives of the 3-mercaptopyrrolidine core have been investigated as matrix metalloproteinase (MMP) inhibitors. nih.gov The mercapto group in these compounds is crucial as it acts as a zinc-binding group (ZBG), coordinating with the catalytic zinc ion in the active site of MMPs. nih.gov Molecular dynamics simulations on MMP-9 have suggested that thiol-based ZBGs can be energetically more favorable than the more common hydroxamate ZBGs for this particular enzyme. nih.gov

For pyrrolidine derivatives targeting influenza neuraminidase, docking studies have identified key amino acid residues such as Trp178, Arg371, and Tyr406 as crucial for binding within the active pocket. nih.gov The interactions were predominantly governed by hydrogen bonds and electrostatic factors, and a significant correlation was observed between the calculated binding affinity and the experimental inhibitory activity (pIC50). nih.gov

These studies on related compounds suggest that the mercapto and carboxamide moieties of "this compound" would likely play a significant role in its interactions with biological targets, potentially forming hydrogen bonds and coordinating with metal ions in enzyme active sites.

Table 1: Representative Molecular Docking Studies on Related Pyrrolidine Derivatives

Compound ClassTarget ProteinKey Interacting ResiduesPrimary Interaction ForcesReference
Sulphonamide Pyrrolidine CarboxamidesP. falciparum N-myristoyltransferaseNot specifiedNot specified nih.govnih.gov
3-Mercaptopyrrolidine DerivativesMatrix Metalloproteinases (MMPs)Catalytic Zinc ionMetal coordination nih.gov
Pyrrolidine DerivativesInfluenza NeuraminidaseTrp178, Arg371, Tyr406Hydrogen bonds, Electrostatic nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and binding stability of a ligand within a protein's active site over time. While specific MD simulation data for "this compound" is not available, studies on related structures offer valuable insights.

Conformational analysis of carboxamide side-chains in proteins has shown that their flexibility is crucial for binding to cations. nih.gov The conformation of these side chains is influenced by interactions with other residues and the cation itself. nih.gov For instance, the χ1 torsion angle of aspartate and asparagine residues, which contain a carboxamide or a structurally similar carboxylate group, predominantly adopts a g- conformation when interacting with other ligands in proximity. nih.gov This suggests that the pyrrolidine ring and the carboxamide group of "this compound" would also adopt specific low-energy conformations upon binding to a target.

In studies of other small molecules, MD simulations have been used to confirm the stability of ligand-protein complexes predicted by molecular docking. For example, MD simulations of pyrrolidine derivatives as myeloid cell leukemia-1 (Mcl-1) inhibitors demonstrated the stability of the compounds within the protein's binding site over a 100 ns trajectory. bohrium.com Such simulations can reveal important dynamic behaviors and confirm that the ligand remains in a favorable binding pose.

The conformational behavior of heterocyclic compounds, including those with structures analogous to the pyrrolidine ring, has been investigated using dynamic NMR spectroscopy and molecular modeling. westernsydney.edu.au These studies reveal that the preferred conformations are influenced by a combination of steric and electronic effects, such as intramolecular hydrogen bonding and anomeric interactions. westernsydney.edu.au

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the electronic properties of molecules, which in turn determine their reactivity and interaction with other molecules. researchgate.net Methods like Density Functional Theory (DFT) are commonly used for this purpose.

Although no specific quantum chemical calculations for "this compound" have been reported, DFT studies on related mercaptan derivatives provide insights into their chemical reactivity. nih.gov For example, a comparative analysis of the reactivity of garlic metabolites, including allyl mercaptan, was performed using DFT at the B3LYP/cc-pVQZ level. nih.gov This study calculated various thermodynamic and global descriptors of chemical activity, such as bond dissociation energies, ionization potential, and electron affinity, to assess their antiradical activity. nih.gov Such calculations for "this compound" would be valuable in understanding its potential role in processes involving free radicals.

DFT calculations have also been used to optimize the molecular structure and analyze the molecular electrostatic potential, frontier molecular orbitals, and other electronic properties of various carboxamide-containing compounds. researchgate.net These calculations help in understanding the regions of the molecule that are electron-rich or electron-poor, which is crucial for predicting how the molecule will interact with a biological target. researchgate.net

Table 2: Common Quantum Chemical Descriptors and Their Significance

DescriptorSignificance
HOMO (Highest Occupied Molecular Orbital) EnergyRelates to the ability to donate electrons.
LUMO (Lowest Unoccupied Molecular Orbital) EnergyRelates to the ability to accept electrons.
HOMO-LUMO GapIndicates chemical reactivity and stability.
Molecular Electrostatic Potential (MEP)Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack.
Bond Dissociation Energy (BDE)Indicates the strength of a chemical bond and susceptibility to homolytic cleavage.

Cheminformatics and Virtual Screening Applications for Analog Design

Cheminformatics and virtual screening are powerful tools in drug discovery for identifying novel compounds and designing analogs with improved properties. mdpi.com These approaches utilize large chemical databases and computational algorithms to filter and prioritize molecules for further investigation.

While there are no specific reports on the use of "this compound" in cheminformatics or virtual screening studies, the pyrrolidine carboxamide scaffold is a common motif in drug discovery. Virtual screening campaigns often involve the docking of large libraries of compounds against a target protein to identify potential hits. nih.gov For example, a structure-based virtual screening of over 250,000 ligands was performed to discover novel inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). nih.gov

Analog design often involves modifying a known active compound to improve its potency, selectivity, or pharmacokinetic properties. drugdesign.org Computational tools can be used to predict how different structural modifications will affect these properties. For instance, based on modeling considerations, constrained analogs of molecules can be designed to "freeze" the bioactive conformation, potentially leading to increased activity. drugdesign.org The pyrrolidine ring in "this compound" provides a rigid scaffold that can be functionalized at different positions to create a library of analogs for virtual screening.

Prediction of In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In silico prediction of ADME properties is a critical component of modern drug discovery, helping to identify compounds with favorable pharmacokinetic profiles early in the development process. nih.govidrblab.org Various computational models and software are available to predict properties such as solubility, permeability, metabolic stability, and potential for drug-drug interactions. nih.govresearchgate.net

Although specific in silico ADME predictions for "this compound" are not published, studies on other carboxamide derivatives provide a general understanding of what can be expected. researchgate.net In silico ADME and drug-likeness predictions for a series of novel carboxamide derivatives as anti-tubercular agents showed good pharmacokinetic properties, including high gastrointestinal absorption and oral bioavailability. researchgate.net

Computational ADME models often rely on physicochemical descriptors such as molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. researchgate.net These descriptors are used in quantitative structure-activity relationship (QSAR) models to predict ADME properties. technologynetworks.com Machine learning algorithms are increasingly being used to develop more accurate predictive models from large datasets of experimental ADME data. github.com

Table 3: Commonly Predicted In Silico ADME Properties and Their Importance

ADME PropertyImportance in Drug Discovery
A bsorption
Solubility (logS)Affects dissolution and absorption.
Caco-2 PermeabilityPredicts intestinal absorption.
P-glycoprotein (P-gp) Substrate/InhibitorP-gp is an efflux transporter that can limit drug absorption.
D istribution
Plasma Protein Binding (PPB)Affects the free concentration of the drug available to act on its target.
Blood-Brain Barrier (BBB) PermeationImportant for drugs targeting the central nervous system.
M etabolism
Cytochrome P450 (CYP) Inhibition/SubstrateCYPs are major drug-metabolizing enzymes; inhibition can lead to drug-drug interactions.
E xcretion
Total ClearanceRate at which a drug is removed from the body.

Vii. Mechanistic Elucidation of Biological Action

Investigation of Binding Modes and Interaction Specificity with Target Enzymes

The binding mode of (S)-3-Mercaptopyrrolidine-1-carboxamide to a target enzyme would be dictated by the specific topology and amino acid composition of the enzyme's active site. For the broader class of pyrrolidine (B122466) carboxamides, studies have identified them as potent inhibitors of the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, a key enzyme in the mycobacterial fatty acid elongation cycle. nih.gov Crystal structures of InhA complexed with these inhibitors reveal that they bind within the enzyme's active site. nih.gov

The interactions are multifaceted, involving a combination of hydrogen bonding and hydrophobic contacts. A common feature is the formation of hydrogen bonds with the NAD⁺ cofactor and the side chain of a key catalytic residue, Tyr158. nih.gov The specificity of these interactions is highlighted by the observation that for racemic mixtures of some pyrrolidine carboxamide inhibitors, only one enantiomer is active, underscoring the precise stereochemical requirements for effective binding. nih.gov

The nature and position of substituents on the pyrrolidine ring and its appended groups significantly influence binding affinity and inhibitory potency. For instance, in a series of related pyrrolidine carboxamides, the presence and size of electron-withdrawing groups at specific positions can enhance van der Waals contacts with surrounding residues like Ala157, Gly104, and Met103, thereby increasing potency. nih.gov The mercapto (-SH) group of this compound introduces a reactive nucleophile that could form specific interactions, including covalent bonds with cysteine residues or coordination with metal cofactors within an active site.

Table 1: Potential Molecular Interactions of Pyrrolidine Carboxamide Analogs with Target Enzymes

Interaction TypePotential Interacting Groups on InhibitorPotential Interacting Residues/Cofactors in Enzyme
Hydrogen BondingCarboxamide groupTyr158, NAD⁺ cofactor
Hydrophobic InteractionsPyrrolidine ring, other substituentsAla157, Gly104, Met103, Pro156, Leu218
Covalent Bonding (Thiol-specific)Mercapto (-SH) groupCysteine residues (via disulfide bond formation)
Metal Coordination (Thiol-specific)Mercapto (-SH) groupMetal cofactors (e.g., Zinc, Iron)

Data synthesized from studies on pyrrolidine carboxamide inhibitors of InhA. nih.gov

Analysis of Conformational Changes Induced by Ligand Binding

The binding of a ligand, such as an inhibitor, to an enzyme's active site often induces conformational changes in the protein structure. This "induced-fit" model posits that the enzyme is flexible and that the binding event can stabilize a specific conformation that is more or less catalytically active. acs.org These conformational shifts can range from subtle side-chain rearrangements to large-scale domain movements. acs.org

For a compound like this compound, its binding would likely trigger localized changes in the active site to optimize interactions. This could involve the reorientation of amino acid side chains to form new hydrogen bonds or hydrophobic contacts. Such ligand-driven conformational changes are crucial for catalysis and inhibition, as they can properly align catalytic residues or, in the case of an inhibitor, lock the enzyme in an inactive state. acs.org

In the context of thiol-containing molecules, the formation of a covalent bond with the enzyme would almost certainly lead to significant and stable conformational changes, effectively trapping the enzyme in a modified state. The energy derived from the binding of the inhibitor is utilized to drive these thermodynamically unfavorable conformational shifts. acs.org Spectroscopic techniques such as circular dichroism (CD) and X-ray crystallography are instrumental in analyzing these structural alterations.

Characterization of Reversibility and Irreversibility of Enzyme Inhibition

Enzyme inhibitors can be broadly classified as reversible or irreversible. libretexts.org The presence of a reactive thiol group in this compound suggests the potential for both types of inhibition.

Reversible Inhibition: In this mode, the inhibitor binds to the enzyme through non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and ionic bonds. libretexts.org The enzyme-inhibitor complex is in equilibrium with the free enzyme and inhibitor. nih.gov this compound could act as a reversible inhibitor if its binding is solely dependent on these non-covalent forces. Reversible inhibition can be further categorized as:

Competitive: The inhibitor resembles the substrate and competes for the same active site. slideshare.net

Non-competitive: The inhibitor binds to a site other than the active site, affecting the enzyme's catalytic efficiency without preventing substrate binding. slideshare.net

Uncompetitive: The inhibitor binds only to the enzyme-substrate complex. khanacademy.org

Mixed: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

Irreversible Inhibition: An irreversible inhibitor inactivates an enzyme by forming a strong, typically covalent, bond to a particular group at the active site. libretexts.orgquizlet.com The thiol group of this compound is a nucleophile that can react with electrophilic residues in an enzyme's active site. A prime target would be a cysteine residue, where the inhibitor's thiol group could form a disulfide bond with the cysteine's thiol group through oxidation. Alternatively, it could react with other residues like serine. nih.gov Once this covalent bond is formed, the inhibition is generally not reversible by simple dilution or addition of excess substrate. researchgate.net Recovery of enzyme activity would require the synthesis of new enzyme molecules. researchgate.net

Examination of Thiol-Disulfide Exchange Mechanisms in Biological Systems

Thiol-disulfide exchange is a crucial reaction in biological systems, fundamental to protein folding, redox signaling, and enzyme catalysis. nih.gov This reaction involves the nucleophilic attack of a thiolate anion on a disulfide bond, resulting in the formation of a new disulfide bond and a new thiol. nih.gov

A small molecule thiol like this compound can readily participate in such exchange reactions. It could interact with proteins that contain accessible disulfide bonds. For example, it could reduce a disulfide bond on a protein surface, leading to a mixed disulfide between the compound and the protein. This process is often catalyzed by oxidoreductase enzymes like protein disulfide isomerase (PDI). nih.govnih.gov

The general mechanism can be depicted as:

Protein-S-S-Protein + Compound-SH ⇌ Protein-S-S-Compound + Protein-SH

This ability to engage in thiol-disulfide exchange is a key mechanistic aspect of how thiol-containing compounds can modulate protein function. By reducing or forming mixed disulfides with critical cysteine residues, this compound could alter the structure and activity of enzymes or other proteins involved in cellular redox homeostasis. nih.gov

Role of Compound in Modulating Cellular Pathways (Excluding Human Clinical Context)

By inhibiting a specific enzyme, a compound can have significant downstream effects on an entire cellular pathway. Based on the inhibitory activity of the broader class of pyrrolidine carboxamides against M. tuberculosis InhA, it can be posited that this compound could modulate the fatty acid biosynthesis (FAS-II) pathway in this bacterium. nih.gov

The FAS-II pathway is essential for the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. InhA catalyzes a critical reduction step in this pathway. Inhibition of InhA would lead to a depletion of the necessary fatty acid precursors for mycolic acid synthesis. This disruption would compromise the integrity of the cell wall, ultimately leading to bacterial growth inhibition.

Table 2: Hypothetical Modulation of a Bacterial Cellular Pathway

Target EnzymeCellular PathwayBiological ProcessConsequence of Inhibition
Enoyl-ACP Reductase (InhA)Fatty Acid Biosynthesis (FAS-II)Mycolic Acid SynthesisDisruption of cell wall formation, inhibition of bacterial growth

This is a hypothetical pathway modulation based on the known targets of the pyrrolidine carboxamide class of compounds. nih.gov

Furthermore, the ability of a thiol-containing compound to participate in redox reactions suggests it could also influence cellular signaling pathways that are regulated by the redox state of key proteins. For instance, it might interfere with the function of transcription factors or enzymes whose activity is controlled by the oxidation state of their cysteine residues.

Viii. Advanced Applications in Chemical Biology Research

Development as Biochemical Probes for Enzyme Activity

No information available.

Utilization in Target Deconvolution Studies

No information available.

Integration into Fragment-Based Drug Design (FBDD) Strategies (Preclinical Research)

No information available.

Contribution to Understanding Enzyme Catalysis and Inhibition Mechanisms

No information available.

Table of Chemical Compounds

Since no specific research context was found for (S)-3-Mercaptopyrrolidine-1-carboxamide, a table of related compounds cannot be generated.

Ix. Future Research Directions and Opportunities

Exploration of Novel Synthetic Pathways for Scalable Production

The advancement of (S)-3-Mercaptopyrrolidine-1-carboxamide from a laboratory curiosity to a viable therapeutic candidate hinges on the development of efficient and scalable synthetic routes. Current synthetic methods may be suitable for initial, small-scale studies but often face challenges in terms of cost, yield, and environmental impact when scaled up for preclinical and clinical development. Future research will need to address these limitations by exploring innovative synthetic strategies.

Key objectives for future synthetic research include:

Catalytic Methods: Investigating novel catalytic systems, including enzymatic and chemo-catalytic approaches, to improve reaction efficiency and stereoselectivity.

Continuous Flow Synthesis: Exploring the potential of continuous flow manufacturing to enhance reaction control, improve safety, and facilitate large-scale production.

Successful development in this area will be critical for ensuring a reliable and cost-effective supply of the compound for extensive biological evaluation and potential commercialization.

Design of Next-Generation Analogues with Enhanced Selectivity and Potency

The design and synthesis of next-generation analogues of this compound represent a significant opportunity to improve its therapeutic profile. By systematically modifying the core structure, researchers can aim to enhance its potency against specific biological targets while minimizing off-target effects.

A pertinent example of this approach can be seen in the development of novel pyrrolidine-1-carboxamide (B1295368) derivatives as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain signaling. nih.gov In a study aimed at developing potent and central nervous system-penetrant TRPV1 antagonists, researchers designed and synthesized three series of new molecules based on the pharmacophore of known ligands. nih.gov This systematic approach led to the identification of a compound with significantly enhanced antagonistic activity, excellent CNS penetration, and a favorable safety profile. nih.gov

Future analogue design for this compound will likely involve:

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies to identify the key structural features responsible for its biological activity.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve pharmacokinetic or pharmacodynamic parameters.

Conformational Restriction: Introducing conformational constraints into the molecule to lock it into a bioactive conformation and improve target affinity.

The table below illustrates a hypothetical set of analogues and their potential for improved properties, based on the principles of medicinal chemistry.

Analogue Modification Predicted Improvement
Analogue AIntroduction of a fluorine atom on the pyrrolidine (B122466) ringEnhanced metabolic stability
Analogue BReplacement of the carboxamide with a bioisostere (e.g., tetrazole)Improved oral bioavailability
Analogue CIntroduction of a bulky substituent on the nitrogen atomIncreased selectivity for the target protein

Advanced In Vitro Biological Screening Platforms and Methodologies

To efficiently evaluate the biological activity of this compound and its newly synthesized analogues, the development and implementation of advanced in vitro screening platforms are essential. High-throughput screening (HTS) and high-content screening (HCS) technologies will play a pivotal role in rapidly assessing large numbers of compounds for their effects on various cellular and molecular targets.

An example of informative in vitro screening can be found in the study of carvone (B1668592) derivatives for anti-inflammatory activity. mdpi.com Researchers used murine macrophages to assess the compounds' ability to reduce nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS), key markers of inflammation. mdpi.com This type of targeted in vitro assay provides valuable insights into the mechanism of action of the test compounds. mdpi.com

Future screening methodologies for this compound should focus on:

Target-Based Assays: Developing specific assays to measure the compound's interaction with its putative biological target(s).

Phenotypic Screening: Utilizing cell-based assays that measure a desired physiological outcome, which can help to identify novel mechanisms of action.

Multiplexed Assays: Employing techniques that allow for the simultaneous measurement of multiple parameters in a single experiment, providing a more comprehensive understanding of the compound's biological effects.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and will be a powerful tool in the future development of this compound. nih.govresearchgate.net These computational approaches can analyze vast datasets to identify promising new molecular structures and predict their biological activities, significantly accelerating the design-make-test-analyze cycle. springernature.com

AI and ML can be applied in several ways:

Predictive Modeling: Building models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel analogues, helping to prioritize the synthesis of compounds with the most favorable profiles. zenodo.org

De Novo Design: Using generative models to design entirely new molecules with desired properties, potentially leading to the discovery of novel chemical scaffolds.

Virtual Screening: Screening large virtual libraries of compounds against a biological target to identify potential hits for further investigation. springernature.com

The effective use of AI requires large and high-quality datasets for training the models. zenodo.org As more experimental data on this compound and its analogues become available, the predictive power of these computational tools will continue to improve.

Fundamental Studies on Thiol Reactivity within Biological Systems

The thiol group (-SH) of this compound is a key structural feature that likely dictates its biological activity. creative-proteomics.com Thiols are known to be highly reactive and can participate in a variety of important biological processes, including redox signaling and enzyme catalysis. nih.govresearchgate.net A deeper understanding of the fundamental chemistry of its thiol group within a biological context is therefore crucial.

Thiols can undergo several key reactions in biological systems:

Oxidation: The thiol group can be oxidized to form a range of species, including sulfenic, sulfinic, and sulfonic acids. mdpi.com These oxidative modifications can be reversible and play a role in cellular signaling. researchgate.net

Disulfide Bond Formation: Thiols can react with other thiols to form disulfide bonds, which are important for protein structure and function.

Michael Addition: The nucleophilic thiol group can react with electrophilic species, such as α,β-unsaturated carbonyl compounds, in a process known as Michael addition.

Future research in this area should aim to:

Identify Covalent Targets: Determine if this compound forms covalent bonds with specific proteins and identify the nature of these interactions.

Investigate Redox Cycling: Explore the potential for the compound to participate in redox cycling reactions and modulate cellular redox state.

Characterize Metabolites: Identify the metabolic fate of the thiol group and determine how it is processed and eliminated by the body.

A thorough understanding of the thiol reactivity of this compound will provide critical insights into its mechanism of action and will be invaluable for the design of safer and more effective therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for (S)-3-Mercaptopyrrolidine-1-carboxamide, and how does stereochemistry influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of a precursor (e.g., 1,4-diketone or amino alcohol) to form the pyrrolidine ring, followed by functionalization with mercapto and carboxamide groups. Chiral resolution techniques (e.g., chiral chromatography or enzymatic resolution) are critical for isolating the (S)-enantiomer. Reaction conditions (temperature, solvent polarity, and catalysts) must be optimized to minimize racemization. For example, nucleophilic aromatic substitution with methoxyphenyl halides under inert atmospheres preserves stereochemical integrity .
  • Key Variables :
StepReagents/ConditionsYield Impact
CyclizationNaBH₄/EtOH, 0°CHigh enantiopurity (≥95% ee)
ThiolationH₂S gas, DMF, 50°CRisk of racemization if pH > 8

Q. How can spectroscopic techniques distinguish this compound from its analogs?

  • Methodological Answer :
  • ¹H/¹³C NMR : The mercapto (-SH) proton appears as a broad singlet (~1.5 ppm), while the carboxamide carbonyl resonates at ~170 ppm in ¹³C NMR.
  • Chiroptical Analysis : Circular dichroism (CD) spectra show distinct Cotton effects at 220–250 nm for the (S)-configuration .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 175.07 (C₅H₁₀N₂OS requires 175.05) .

Advanced Research Questions

Q. What strategies mitigate steric hindrance during functionalization of the pyrrolidine ring in this compound?

  • Methodological Answer : Steric effects from the carboxamide group can hinder nucleophilic attacks. Strategies include:
  • Protecting Groups : Use Boc (tert-butoxycarbonyl) to temporarily block the carboxamide during thiolation .
  • Microwave-Assisted Synthesis : Enhances reaction efficiency (e.g., 30% faster coupling with aryl halides under 100 W, 120°C) .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict steric maps to guide substituent positioning .

Q. How do electronic effects of the mercapto group influence the compound’s reactivity in biological systems?

  • Methodological Answer : The -SH group acts as a nucleophile and redox-active site.
  • Thiol-Disulfide Exchange : Reactivity with cysteine residues in proteins can be quantified via Ellman’s assay (λ = 412 nm) .
  • pH-Dependent Behavior : At physiological pH (7.4), thiolate (-S⁻) formation increases nucleophilicity, enhancing interactions with electrophilic enzyme pockets .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from assay variability or impurities. Solutions include:
  • Orthogonal Validation : Combine enzyme inhibition assays (e.g., IC₅₀) with cellular uptake studies (LC-MS/MS quantification) .
  • Batch Reproducibility : Use HPLC-UV (≥99% purity, C18 column, 0.1% TFA/ACN gradient) to ensure consistency .
  • Meta-Analysis : Apply Cochrane’s Q-test to assess heterogeneity across studies .

Data Contradiction Analysis

Q. Why do computational predictions of this compound’s solubility conflict with experimental data?

  • Methodological Answer :
  • LogP Mismatches : Predicted LogP (1.6 via ChemAxon) may underestimate hydrogen bonding with water. Experimental solubility (e.g., 12 mg/mL in PBS) requires shake-flask methods .
  • Polymorphism : Crystallographic variations (e.g., monoclinic vs. orthorhombic forms) alter dissolution rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.